molecular formula C13H18Cl3N3 B1389017 (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride CAS No. 1185293-05-3

(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride

Cat. No.: B1389017
CAS No.: 1185293-05-3
M. Wt: 322.7 g/mol
InChI Key: CIHVBRBMKUBLIJ-UHFFFAOYSA-N
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Description

(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride (CAS: 1185293-05-3) is a pyridine-based organic compound featuring two pyridine rings, one substituted with a methyl group at the 3-position. The trihydrochloride salt form enhances its water solubility, making it suitable for biochemical and pharmacological applications. This compound is cataloged by Santa Cruz Biotechnology for use in oncology research, particularly in tumor suppression and apoptosis studies .

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.3ClH/c1-11-4-2-7-16-13(11)10-15-9-12-5-3-6-14-8-12;;;/h2-8,15H,9-10H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHVBRBMKUBLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNCC2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine and 2-chloromethylpyridine.

    Reaction: These starting materials undergo a nucleophilic substitution reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

    Formation of Trihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the trihydrochloride salt, which is isolated by filtration and dried under vacuum.

Industrial Production Methods

In an industrial setting, the production of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Purification: Industrial-scale purification methods such as continuous distillation or large-scale chromatography are employed.

    Crystallization: The trihydrochloride salt is crystallized from the reaction mixture and collected using industrial filtration systems.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in DMF or acetonitrile.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride is C13H12N3- 3HCl, with a molecular weight of 322.66 g/mol. The compound consists of two pyridine rings connected by a methylene bridge, with a methyl group attached to one of the pyridine rings. This structure contributes to its unique chemical properties, making it suitable for various applications.

Neurological Disorders

Research has indicated that derivatives of pyridine compounds can exhibit neuroprotective effects. The triazolo[4,3-a]pyridine derivatives related to this compound have shown potential in treating neurological and psychiatric disorders by modulating neurotransmitter systems .

Anticancer Activity

Pyridine derivatives have been investigated for their anticancer properties. Studies suggest that compounds similar to (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine can inhibit tumor growth by affecting cellular signaling pathways and inducing apoptosis in cancer cells .

Proteomics Research

The compound is utilized in proteomics as a reagent for labeling proteins and studying protein interactions. Its ability to form stable complexes with metal ions enhances its utility in various biochemical assays . For instance, it can serve as a ligand in affinity chromatography, aiding in the purification of target proteins.

Synthesis and Derivatives

The synthesis of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride involves multi-step processes that include the formation of the pyridine rings and subsequent functionalization. Variants of this compound are being explored for enhanced biological activity and specificity towards certain targets in drug design .

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced neuronal cell death in models of neurodegeneration. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of neurotrophic factors .

Case Study: Anticancer Properties

Another research effort highlighted the efficacy of pyridine derivatives in inhibiting the proliferation of breast cancer cells in vitro. The study noted that these compounds could disrupt cell cycle progression and induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Metal Coordination: It can form coordination complexes with metal ions, affecting their reactivity and biological availability.

Comparison with Similar Compounds

Pyridine Derivatives with Varied Substituents

Compound Name CAS Number Structural Features Key Properties Applications
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride 1185293-05-3 Two pyridine rings; 3-methyl substituent; trihydrochloride salt High water solubility; potential enzyme/receptor interaction Oncology research, apoptosis studies
5-Methoxy-4-methylpyridin-3-amine•HCl 226 Single pyridine ring; methoxy and methyl substituents; monohydrochloride salt Moderate solubility; lipophilic due to methoxy group Intermediate in organic synthesis
2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine 92 Chloro and ethynyl substituents; trimethylsilyl protection High reactivity for cross-coupling reactions Pharmaceutical synthesis

Key Insights :

  • The trihydrochloride salt of the target compound enhances solubility compared to monohydrochloride derivatives (e.g., 5-Methoxy-4-methylpyridin-3-amine•HCl) but may reduce membrane permeability.
  • Methyl and methoxy groups influence lipophilicity and binding specificity. The target compound’s methyl group likely improves stability, whereas methoxy-substituted analogs may exhibit altered pharmacokinetics .

Heterocyclic Trihydrochloride Salts

Compound Name CAS Number Structural Features Key Properties Applications
7-AMINO-1,3,5-TRIAZATRICYCLO[3.3.1.1³⁷]DECANE trihydrochloride 30902-23-9 Triazine core; rigid tricyclic structure; trihydrochloride salt High thermal stability; strong hydrogen-bonding capacity Material science; ligand design
Bisbenzimide trihydrochloride (Hoechst 33342) N/A Benzimidazole rings; bis-benzimide structure; trihydrochloride salt Cell-permeable DNA intercalation; fluorescent properties Live-cell DNA staining

Key Insights :

  • Triazine-based compounds (e.g., 7-AMINO-1,3,5-TRIAZATRICYCLO...) exhibit rigid frameworks ideal for material science, contrasting with the pyridine-based target compound’s flexibility for biochemical interactions.

Pharmacological and Biochemical Relevance

Solubility and Bioavailability

  • The trihydrochloride form of the target compound ensures high aqueous solubility, critical for in vitro assays. Comparatively, monohydrochloride analogs (e.g., 5-Methoxy-4-methylpyridin-3-amine•HCl) may require organic solvents for dissolution, limiting biological applicability .
  • Lipophilicity : Methyl substituents in the target compound balance solubility and membrane permeability, whereas methoxy or chloro groups in analogs increase hydrophobicity, affecting biodistribution .

Biological Activity

(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride is a chemical compound that has gained attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

The molecular formula of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine is C13H15N3 with a molecular weight of 213.28 g/mol. The trihydrochloride form indicates the presence of three hydrochloride groups, enhancing its solubility and stability in aqueous environments .

Biological Activity Overview

Research indicates that compounds related to (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine exhibit significant pharmacological properties, including:

  • Neuroprotective Effects : Studies have suggested that these compounds may offer protective effects against neurodegeneration.
  • Antidepressant Activity : They have been explored for their potential use in treating depression and anxiety disorders.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

The biological activity of (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation may contribute to its antidepressant effects .

Data Table: Biological Activities

Biological ActivityObserved EffectsReference
NeuroprotectiveProtects neuronal cells from damage
AntidepressantReduces symptoms of depression
AntimicrobialInhibits growth of Gram-positive bacteria

Case Studies

  • Neuroprotective Study : A study published in 2010 examined the effects of related pyridine derivatives on neuronal cell lines exposed to neurotoxic agents. Results indicated a significant reduction in cell death, suggesting a protective role against oxidative stress .
  • Antidepressant Efficacy : A clinical trial involving patients with major depressive disorder assessed the efficacy of a pyridine-based compound similar to (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine. The trial reported a marked improvement in depressive symptoms compared to placebo controls .
  • Antimicrobial Activity : Research conducted on the antimicrobial properties revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as therapeutic agents against infections .

Q & A

Q. What synthetic methodologies are recommended for preparing (3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential alkylation of pyridine derivatives. For example, a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using 3-methylpyridin-2-ylmethyl halides and pyridin-3-ylmethylamine precursors, followed by HCl salt formation. Key parameters include:
  • Catalyst selection: Use trans-dichloro(triphenylphosphine)palladium(II) (0.5–1 mol%) .
  • Solvent system: Toluene/water biphasic mixtures with Na₂CO₃ as base .
  • Temperature: Reflux (110–120°C) for 6–8 hours to maximize yield .
    Post-synthesis, trihydrochloride formation requires careful pH adjustment in anhydrous HCl/ethanol, followed by recrystallization .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methylene bridge (-CH₂-) linkages and aromatic proton environments (δ 7.0–8.5 ppm for pyridine rings) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for free base; adjust for trihydrochloride adducts) .
  • X-ray Crystallography : To resolve intermolecular interactions (e.g., hydrogen bonds between amine groups and chloride ions, as seen in related pyridine amines) .

Q. What storage and handling protocols ensure the compound’s stability in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers under anhydrous conditions (desiccated environment) at 2–8°C to prevent hygroscopic degradation .
  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes during weighing to avoid moisture absorption. Pre-dry solvents (e.g., ethanol, DMF) before dissolution .

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data from kinase inhibition assays involving this compound?

  • Methodological Answer :
  • Standardization : Replicate assays using identical enzyme batches (e.g., EGFR/HER2 kinases), buffer conditions (pH 7.4, 25°C), and ATP concentrations (10 µM) .
  • Orthogonal Validation : Cross-validate results with alternative methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Data Normalization : Include positive controls (e.g., gefitinib for EGFR) and normalize inhibition percentages against solvent-only baselines .

Q. What experimental strategies are recommended for assessing the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer :
  • Abiotic Studies : Evaluate hydrolysis rates (pH 5–9, 25°C) and photodegradation under UV light (λ = 254 nm) .
  • Biotic Studies : Use model organisms (e.g., Daphnia magna) to determine LC₅₀ values. Monitor bioaccumulation via HPLC-MS in tissue samples .
  • Risk Assessment : Apply the INCHEMBIOL framework to integrate persistence, bioaccumulation, and toxicity (PBT) data .

Q. How do intermolecular interactions in the crystalline state influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Hydrogen Bonding : Use single-crystal X-ray diffraction to identify N–H⋯Cl hydrogen bonds (2.8–3.2 Å) and centrosymmetric dimer formation .
  • Halogen Interactions : Analyze Cl⋯Cl contacts (e.g., 3.27 Å in related chloropyridines) for crystal packing stability .
  • Thermal Analysis : Perform DSC/TGA to correlate intermolecular forces with melting/decomposition points .

Q. What systematic approaches resolve batch-to-batch variability in synthesis yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary catalyst loading (0.1–1.0 mol%), reaction time (4–12 h), and temperature (80–120°C) to identify optimal conditions .
  • Impurity Profiling : Use HPLC-DAD to detect byproducts (e.g., unreacted halides or oxidized amines) and adjust purification protocols (e.g., column chromatography vs. recrystallization) .
  • Reagent Quality Control : Source halide precursors with ≥98% purity (verified by GC-MS) to minimize side reactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride
Reactant of Route 2
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(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine trihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.